molecular formula C10H21NO5 B13864303 (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate

Cat. No.: B13864303
M. Wt: 235.28 g/mol
InChI Key: ZGPKATWUZGSUFK-UHFFFAOYSA-N
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Description

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules. The presence of both amino and hydroxy functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of tert-butyl acetoacetate with a chiral amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the amino group yields a primary amine.

Scientific Research Applications

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The amino and hydroxy groups can form hydrogen bonds and other interactions with the target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: This compound shares a similar structure but differs in the presence of a methyl group instead of the tert-butyl group.

    Trifluorotoluene: Although structurally different, it is used in similar applications as a solvent and intermediate in organic synthesis.

Uniqueness

The uniqueness of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate lies in its specific stereochemistry and the presence of both amino and hydroxy functional groups, which provide versatility in its reactivity and applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H21NO5

Molecular Weight

235.28 g/mol

IUPAC Name

acetic acid;tert-butyl 2-amino-3-hydroxybutanoate

InChI

InChI=1S/C8H17NO3.C2H4O2/c1-5(10)6(9)7(11)12-8(2,3)4;1-2(3)4/h5-6,10H,9H2,1-4H3;1H3,(H,3,4)

InChI Key

ZGPKATWUZGSUFK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)O.CC(=O)O

Origin of Product

United States

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